Lipophilicity (XLogP3) Differentiation vs. Non-Methylated Analog
4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide (Target) exhibits an XLogP3 value of 2.5, which is significantly higher than that of the non-methylated analog 4-amino-N-phenylbenzenesulfonamide (Sulfabenz). Increased lipophilicity correlates with enhanced membrane permeability and potential for improved oral bioavailability [1].
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-amino-N-phenylbenzenesulfonamide (Sulfabenz): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +1.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
The 1.3-unit increase in XLogP3 indicates substantially higher lipophilicity, which can influence drug absorption, distribution, and overall pharmacokinetic profile in research settings.
- [1] PubChem. (2025). 4-amino-N-(3,4-dimethylphenyl)benzene-1-sulfonamide. PubChem CID 788024. XLogP3 value: 2.5. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/788024 View Source
